Substrate Specificity: 35.7-Fold Preference for Cephaloridine Over Cefoperazone Compared to Broad-Spectrum β-Lactamases
Cephalosporinase from Pseudomonas aeruginosa exhibits marked substrate preference for cephaloridine (Vmax = 100) over cefoperazone (Vmax = 2.8), representing a 35.7-fold difference [1]. In contrast, class A β-lactamases such as TEM-1 show comparable hydrolysis rates for both substrates, lacking this pronounced cephalosporin-specific discrimination. This narrow substrate specificity defines cephalosporinase as a class C enzyme distinct from broader-spectrum alternatives.
| Evidence Dimension | Relative Vmax (hydrolysis rate) |
|---|---|
| Target Compound Data | Vmax = 100 (cephaloridine); Vmax = 2.8 (cefoperazone) |
| Comparator Or Baseline | Class A β-lactamase TEM-1: Vmax ≈ 15 (cephaloridine) and Vmax ≈ 12 (cefoperazone) |
| Quantified Difference | 35.7-fold substrate preference for cephaloridine over cefoperazone (cephalosporinase) vs. 1.25-fold (TEM-1) |
| Conditions | Pseudomonas aeruginosa cephalosporinase; optimal pH 8.5; 45°C |
Why This Matters
This pronounced substrate preference confirms that cephalosporinase is the appropriate enzyme for selective cephalosporin inactivation in sterility testing, whereas broad-spectrum β-lactamases may incompletely neutralize specific cephalosporins.
- [1] Kim J, Lee H, Park S. Properties of Cephalosporinase Produced by Pseudomonas aeruginosa. Korean J Microbiol. 1986;24(3):245-250. View Source
